UR-144 N-(5-hydroxypentyl) metabolite-d5
Description
Properties
Molecular Formula |
C21H24D5NO2 |
|---|---|
Molecular Weight |
332.5 |
InChI |
InChI=1S/C21H29NO2/c1-20(2)19(21(20,3)4)18(24)16-14-22(12-8-5-9-13-23)17-11-7-6-10-15(16)17/h6-7,10-11,14,19,23H,5,8-9,12-13H2,1-4H3/i6D,7D,10D,11D,14D |
InChI Key |
AFWBYMXUEMOBRP-OAWGXGCBSA-N |
SMILES |
O=C(C1C(C)(C)C1(C)C)C2=C([2H])N(CCCCCO)C3=C2C([2H])=C([2H])C([2H])=C3[2H] |
Synonyms |
XLR11 N-(5-hydroxypentyl) metabolite-d5 |
Origin of Product |
United States |
Metabolic Derivation and Biological Origin of Ur 144 N 5 Hydroxypentyl Metabolite
Parent Compound Biotransformation Pathways Leading to UR-144 N-(5-hydroxypentyl) metabolite
The parent compound, UR-144, undergoes extensive biotransformation in the body, leading to a variety of metabolites. These metabolic processes are designed to make the lipophilic (fat-soluble) compound more water-soluble, facilitating its excretion from the body. mdpi.com The primary metabolic pathways for UR-144 include several types of Phase I reactions. researchgate.net
Studies have identified that these pathways for UR-144 include:
Hydroxylation: The addition of hydroxyl (-OH) groups is a dominant pathway. This can occur at various positions on the molecule, including the N-alkyl (pentyl) chain and the indole (B1671886) ring. researchgate.netnih.gov Monohydroxylation, dihydroxylation, and even trihydroxylation have been observed. researchgate.net The formation of the N-(5-hydroxypentyl) metabolite falls under this category.
Carboxylation: Further oxidation of a hydroxylated pentyl chain can lead to the formation of a carboxylic acid metabolite, specifically the UR-144 N-pentanoic acid metabolite. nih.gov
N-Dealkylation: This process involves the removal of the entire pentyl side chain. researchgate.net
Ketone Formation: Oxidation can also lead to the formation of a ketone group. researchgate.net
These reactions often occur in combination, leading to a complex profile of metabolites in biological samples. researchgate.net The N-(5-hydroxypentyl) metabolite is a result of hydroxylation occurring at the terminal (omega) position of the pentyl side chain.
Phase I Metabolic Processes: Hydroxylation of the Pentyl Chain
Phase I metabolism primarily involves oxidation, reduction, and hydrolysis reactions to introduce or expose functional groups on a foreign substance. For UR-144, oxidation is the key mechanism, catalyzed by the cytochrome P450 (CYP) enzyme superfamily located mainly in the liver. mdpi.comresearchgate.net
The formation of UR-144 N-(5-hydroxypentyl) metabolite is a classic example of aliphatic hydroxylation. This specific reaction involves the oxidation of the pentyl side chain attached to the indole nitrogen. Research has identified that several CYP isoenzymes are involved in the metabolism of UR-144. researchgate.net In vitro studies using recombinant human CYP enzymes have shown that CYP3A4 is the major contributor to the metabolism of UR-144, with minor contributions from CYP1A2. researchgate.net These enzymes catalyze the insertion of an oxygen atom into a C-H bond on the pentyl chain, with a notable preference for the terminal (ω) and sub-terminal (ω-1) positions, resulting in N-(5-hydroxypentyl) and N-(4-hydroxypentyl) metabolites, respectively. researchgate.net
| CYP Isozyme | Role in UR-144 Metabolism | Reference |
|---|---|---|
| CYP3A4 | Major contributor to overall metabolism, particularly at the tetramethylcyclopropyl moiety. | researchgate.net |
| CYP1A2 | Minor contributor to overall metabolism. | researchgate.net |
| CYP2C19 | Showed some metabolic activity in recombinant enzyme assays. | researchgate.net |
| CYP2B6 | Investigated in early in vitro studies alongside CYP3A4. | nih.gov |
Comparison with Metabolic Profiles of Structurally Related Synthetic Cannabinoids
The metabolic profile of UR-144, particularly the hydroxylation of the N-pentyl chain, is consistent with that of other N-alkylindole synthetic cannabinoids. nih.gov This predictability is a key concept in forensic toxicology for identifying potential metabolites of new, emerging designer drugs.
XLR-11: This compound is the 5-fluoropentyl analog of UR-144, meaning the hydrogen on the terminal carbon of the pentyl chain is replaced by a fluorine atom. nih.gov Its metabolism is closely related to UR-144. Studies have shown that XLR-11 undergoes hydroxylation and carboxylation. nih.gov Crucially, a significant metabolic pathway for XLR-11 is oxidative defluorination, which removes the fluorine atom and replaces it with a hydroxyl group, thereby forming the exact same N-(5-hydroxypentyl) metabolite as UR-144. nih.gov This metabolic overlap means that the detection of the N-(5-hydroxypentyl) metabolite or the subsequent N-pentanoic acid metabolite can indicate exposure to either UR-144 or XLR-11. nih.gov
JWH-018 and JWH-073: These are also N-alkylindole synthetic cannabinoids that were prevalent before UR-144. Like UR-144, their metabolism is dominated by monohydroxylation on the N-pentyl (for JWH-018) or N-butyl (for JWH-073) side chains, as well as on the indole ring. caymanchem.comnih.gov The formation of terminal omega (ω) and sub-terminal (ω-1) alcohol metabolites is a shared, major pathway. caymanchem.com
PX-1 and PX-2: In vitro studies of these structurally similar cannabinoids also show that monohydroxylation and further oxidation to carboxylic acids are dominant metabolic alterations, demonstrating a common metabolic fate for this class of compounds. nih.gov
| Compound | Primary Metabolic Pathways | Shared Pathways with UR-144 | Reference |
|---|---|---|---|
| UR-144 | N-pentyl chain hydroxylation, carboxylation, N-dealkylation. | N/A | researchgate.net |
| XLR-11 | Oxidative defluorination, N-pentyl chain hydroxylation, carboxylation. | Forms identical N-(5-hydroxypentyl) and N-pentanoic acid metabolites. | nih.gov |
| JWH-018 | N-pentyl chain hydroxylation, indole ring hydroxylation, carboxylation. | Alkyl chain hydroxylation and carboxylation. | caymanchem.comnih.gov |
| PX-1 / PX-2 | Monohydroxylation, dihydroxylation, carboxylation, amide hydrolysis. | Hydroxylation and carboxylation. | nih.gov |
In Vitro Metabolic Studies of UR-144 Yielding N-(5-hydroxypentyl) Metabolite
To understand and predict the metabolites that will be found in human samples, scientists use in vitro (laboratory-based) models that simulate human metabolism. Several such studies have successfully identified the N-(5-hydroxypentyl) metabolite of UR-144.
Human Liver Microsomes (HLM): HLM are vesicles of liver cell membrane containing a high concentration of drug-metabolizing enzymes, especially cytochrome P450s. nih.gov Incubation of UR-144 with HLM has been shown to be an effective method for generating its metabolites. nih.govnih.gov These studies consistently find that monohydroxylated metabolites, including the N-(5-hydroxypentyl) form, are among the products generated. nih.gov In some experiments studying other cannabinoids, UR-144 is used as a positive control, and its incubation reliably yields the N-(5-hydroxypentyl) and N-pentanoic acid metabolites, confirming the functionality of the assay. mdpi.com
Human Hepatocytes: Using whole, pooled human liver cells (hepatocytes) provides an even more comprehensive metabolic picture, including both Phase I and Phase II reactions. An investigation into the metabolism of XLR-11 using human hepatocytes identified 5-hydroxy-UR-144 as one of the major metabolites formed through defluorination and subsequent hydroxylation. nih.gov
Cunninghamella elegans Model: This filamentous fungus is known to possess a cytochrome P450 system with similarities to the mammalian one, making it a useful model for drug biotransformation. researchgate.net When UR-144 was incubated with C. elegans, a wide array of metabolites were produced, including those formed by hydroxylation, dihydroxylation, and carboxylation. researchgate.net The findings were largely consistent with known human metabolism, and the model produced major human metabolites of UR-144 in high abundance. researchgate.net
| In Vitro Model | Key Finding | Reference |
|---|---|---|
| Human Liver Microsomes (HLM) | Successfully generated monohydroxylated metabolites of UR-144. Recommended as a screening target. | nih.gov |
| Pooled HLM (pHLM) as Positive Control | Incubation of UR-144 reliably produced N-(5-hydroxypentyl) and N-pentanoic acid metabolites. | mdpi.com |
| Human Hepatocytes | Identified 5-hydroxy-UR-144 as a major metabolite formed from the parent compound's analog, XLR-11. | nih.gov |
| Cunninghamella elegans | Produced a wide variety of metabolites, including hydroxylated forms, consistent with human metabolism. | researchgate.net |
Identification of UR-144 N-(5-hydroxypentyl) metabolite as a Primary Biomarker
A biomarker is a measurable indicator of a biological state or condition. In forensic and clinical toxicology, the detection of a specific metabolite can serve as a reliable biomarker for drug exposure. The UR-144 N-(5-hydroxypentyl) metabolite is considered a primary biomarker for UR-144 intake for several key reasons. mdpi.com
Firstly, synthetic cannabinoids like UR-144 are rapidly and extensively metabolized, meaning the parent drug is often present at very low concentrations or is entirely absent from urine samples, especially hours after consumption. mdpi.comresearchgate.net In contrast, its metabolites, such as the N-(5-hydroxypentyl) metabolite, are more abundant and can be detected for a longer period. mdpi.com Studies of authentic urine samples from users confirm that metabolites are the primary targets, with one analysis of 50 urine samples finding the parent UR-144 in only 3 cases, while the N-(5-hydroxypentyl) metabolite was found in 29 cases. researchgate.net
Advanced Analytical Methodologies for Detection and Quantification of Ur 144 N 5 Hydroxypentyl Metabolite D5 and Its Unlabeled Analog
Principles of Isotope-Dilution Mass Spectrometry in Metabolite Analysis
Isotope-dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex matrices. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte of interest, which serves as an internal standard, to the sample prior to any sample preparation steps. In the context of UR-144 N-(5-hydroxypentyl) metabolite analysis, UR-144 N-(5-hydroxypentyl) metabolite-d5 is the ideal internal standard.
The key advantage of this method is that the isotopically labeled internal standard is chemically identical to the native analyte and therefore behaves identically during extraction, derivatization, and chromatographic separation. Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. The mass spectrometer can differentiate between the native analyte and the isotopically labeled standard due to their mass difference.
Quantification is achieved by measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the internal standard. This approach effectively compensates for matrix effects, such as ion suppression or enhancement, and variations in instrument response, leading to highly reliable and reproducible quantitative results. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative analysis of drug metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the analysis of synthetic cannabinoid metabolites in biological matrices due to its high sensitivity, selectivity, and versatility.
Chromatographic Separation Techniques and Column Chemistries
Effective chromatographic separation is crucial to resolve the target analytes from endogenous matrix components and potential isomers, thereby reducing matrix effects and improving the reliability of quantification. Reversed-phase liquid chromatography (RPLC) is the predominant separation mode for synthetic cannabinoid metabolites.
C18 columns are the most commonly employed stationary phases due to their hydrophobicity, which provides good retention for the relatively nonpolar synthetic cannabinoid metabolites. Other column chemistries, such as C8 and phenyl-hexyl, have also been utilized to achieve alternative selectivity. The choice of the appropriate column depends on the specific metabolites being analyzed and the complexity of the sample matrix.
Gradient elution is typically used, starting with a higher proportion of aqueous mobile phase and gradually increasing the organic solvent content, such as methanol (B129727) or acetonitrile (B52724). The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase is common to improve peak shape and enhance ionization efficiency in the mass spectrometer.
Tandem Mass Spectrometry Parameters: Precursor and Product Ion Transitions for UR-144 N-(5-hydroxypentyl) metabolite and its Deuterated Standard
Tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring specific precursor-to-product ion transitions. The precursor ion, which is the protonated molecule [M+H]⁺ of the analyte, is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3).
For UR-144 N-(5-hydroxypentyl) metabolite, the protonated molecule with a mass-to-charge ratio (m/z) of 328.2 is selected as the precursor ion. Upon fragmentation, characteristic product ions are formed. Commonly monitored product ions for quantification and qualification purposes include m/z 125 and 230.
The deuterated internal standard, this compound, has a precursor ion of m/z 333.2 due to the five deuterium (B1214612) atoms. Its fragmentation pattern is similar to the unlabeled analog, with a prominent product ion at m/z 125. The selection of a stable product ion that is distinct from any potential interferences is critical for accurate quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
|---|---|---|---|
| UR-144 N-(5-hydroxypentyl) metabolite | 328.2 | 125 | 230 |
| This compound | 333.2 | 125 | - |
Electrospray Ionization (ESI) Optimization
Electrospray ionization (ESI) is the most common ionization technique used for the analysis of synthetic cannabinoid metabolites by LC-MS. Optimization of ESI parameters is crucial for achieving maximum sensitivity. Key parameters that are typically optimized include:
Capillary Voltage: This voltage is applied to the ESI needle and influences the efficiency of droplet formation and ion generation.
Nebulizing Gas Flow: This gas (typically nitrogen) aids in the desolvation of the droplets.
Drying Gas Flow and Temperature: This heated gas further assists in the evaporation of the solvent from the droplets, leading to the release of gas-phase ions.
Source Temperature: The temperature of the ion source can affect the desolvation process and the stability of the analyte ions.
Optimization is usually performed by infusing a standard solution of the analyte into the mass spectrometer and systematically varying each parameter to find the conditions that yield the highest and most stable ion signal.
Multiple Reaction Monitoring (MRM) Strategies for Enhanced Selectivity
Multiple Reaction Monitoring (MRM) is a data acquisition mode in tandem mass spectrometry that provides the highest degree of selectivity and sensitivity for quantitative analysis. In an MRM experiment, the mass spectrometer is set to monitor one or more specific precursor-to-product ion transitions for each analyte of interest.
For the analysis of UR-144 N-(5-hydroxypentyl) metabolite, at least two MRM transitions are typically monitored. The most intense and stable transition is used for quantification (quantifier), while a second transition serves as a qualifier to confirm the identity of the analyte. The ratio of the quantifier to the qualifier ion should remain constant and fall within a predefined tolerance window compared to a reference standard. This approach significantly reduces the likelihood of false-positive results from interfering substances in the matrix. The use of a deuterated internal standard with its own MRM transition further enhances the reliability of the assay.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While LC-MS/MS is more prevalent, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of UR-144 N-(5-hydroxypentyl) metabolite. A key consideration for GC-MS analysis is the need for derivatization. The hydroxyl group in the metabolite makes it polar and less volatile, which is not ideal for GC analysis. Therefore, a derivatization step, such as silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is typically required to increase the volatility and thermal stability of the analyte.
Following derivatization, the sample is injected into the GC, where the derivatized metabolite is separated from other components on a capillary column, typically a non-polar or mid-polar phase like a 5% phenyl-methylpolysiloxane. The separated components then enter the mass spectrometer, which is usually operated in electron ionization (EI) mode. The resulting mass spectra contain characteristic fragment ions that can be used for identification and quantification.
For quantitative analysis using GC-MS, a deuterated internal standard like this compound is also crucial. The use of selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific fragment ions characteristic of the analyte and the internal standard, enhances the sensitivity and selectivity of the method.
| Parameter | LC-MS/MS | GC-MS |
|---|---|---|
| Sample Preparation | Often requires solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | Requires extraction and mandatory derivatization. |
| Throughput | Generally higher due to faster analysis times and less sample preparation. | Lower due to the additional derivatization step. |
| Sensitivity | Typically offers higher sensitivity. | Sensitivity can be good, but may be lower than LC-MS/MS. |
| Selectivity | Excellent selectivity with MRM. | Good selectivity with SIM, but can be more prone to interferences. |
| Compound Suitability | Ideal for polar and thermally labile compounds without derivatization. | Suitable for volatile and thermally stable compounds; requires derivatization for polar metabolites. |
Sample Derivatization Techniques for Volatility Enhancement
For analysis by GC-MS, the volatility of analytes is a critical factor. Metabolites of synthetic cannabinoids often contain polar functional groups, such as hydroxyl groups, which decrease their volatility. youtube.com Chemical derivatization is employed to replace active hydrogen atoms in these polar groups with nonpolar moieties, thereby increasing the analyte's volatility and improving its chromatographic behavior. youtube.com
A common technique is silylation, which converts hydroxyl, carboxyl, and amine groups into their corresponding trimethylsilyl (B98337) (TMS) ethers, esters, or amines. youtube.com For the analysis of UR-144 metabolites, trimethylsilylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS), is a documented procedure. oup.com In a typical protocol, the sample extract is treated with a mixture of BSTFA and a solvent like ethyl acetate (B1210297) (e.g., in a 1:1 v/v ratio) and heated (e.g., at 60°C for 20 minutes) to complete the reaction before GC-MS injection. oup.com This process effectively masks the polar hydroxyl group on the N-(5-hydroxypentyl) chain, rendering the metabolite suitable for gas chromatographic analysis. youtube.comoup.com
Electron Ionization (EI) Fragmentation Patterns
In GC-MS analysis, electron ionization (EI) is a hard ionization technique that produces characteristic and reproducible fragmentation patterns, which are essential for structural elucidation and definitive identification of the target compounds.
For UR-144 and its metabolites, specific fragment ions are key identifiers. The mass spectrum of the UR-144 N-(5-hydroxypentyl) metabolite, following derivatization, will exhibit ions characteristic of the core structure. Key fragment ions for UR-144 related compounds include those representing the tetramethylcyclopropyl moiety and the indole (B1671886) portion of the molecule. researchgate.netoup.com For instance, ions such as m/z 125 are characteristic of the tetramethylcyclopropyl group. researchgate.net For the deuterated internal standard, this compound, the mass-to-charge ratios of the precursor ion and characteristic fragment ions will be shifted by 5 atomic mass units, allowing for its distinction from the unlabeled analyte and its use in stable isotope dilution analysis. researchgate.net A study utilizing LC-MS/MS identified the precursor ion for UR-144-d5 as m/z 317.0, with product ions at m/z 125, 97, and 219. researchgate.net The unlabeled UR-144 N-(5-hydroxypentyl) metabolite has a precursor ion of m/z 328.2 and produces characteristic product ions at m/z 125, 230, and 97. researchgate.net
Sample Preparation Techniques for Biological Matrices
The isolation of UR-144 N-(5-hydroxypentyl) metabolite from complex biological matrices like urine, blood, or oral fluid is a critical step prior to instrumental analysis. biotage.comtiaft.org Effective sample preparation removes endogenous interferences, concentrates the analyte, and transfers it into a solvent compatible with the analytical system. sigmaaldrich.com The most common techniques include enzymatic hydrolysis, solid-phase extraction (SPE), and liquid-liquid extraction (LLE). tiaft.org
Enzymatic Hydrolysis Procedures for Conjugated Metabolites
In humans, synthetic cannabinoids are extensively metabolized, and the resulting phase I metabolites, such as the N-(5-hydroxypentyl) metabolite, are often conjugated with glucuronic acid to form more water-soluble glucuronides for excretion in urine. researchgate.netmdpi.com These conjugated metabolites are often present in higher concentrations and for a longer duration than the parent compound or free metabolites. mdpi.com To analyze the total concentration of the metabolite, an enzymatic hydrolysis step is required to cleave the glucuronide conjugate, releasing the free analyte. mdpi.comnih.gov
This is typically achieved using β-glucuronidase enzymes, sourced from organisms like Helix pomatia, abalone, or recombinant E. coli. oup.commdpi.comnih.gov A common procedure involves incubating a urine sample, buffered to an optimal pH for the enzyme (e.g., pH 4.5-5.2), with a solution of β-glucuronidase. tiaft.orgnih.gov Incubation conditions can vary, for example, overnight (approximately 16 hours) at 37°C or for a shorter period (e.g., 90 minutes) at a higher temperature like 50°C. tiaft.org After incubation and cooling, the sample is ready for extraction. nih.gov
Solid-Phase Extraction (SPE) Protocols
Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from biological fluids, offering advantages like high recovery, cleaner extracts, and the potential for automation. nih.govunitedchem.com The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). sigmaaldrich.com
For synthetic cannabinoid metabolites, reversed-phase sorbents are commonly used. nih.govnih.gov A typical SPE protocol involves four main steps: sigmaaldrich.com
Conditioning: The sorbent is wetted with a solvent like methanol to activate the stationary phase.
Equilibration: The sorbent is rinsed with water or a buffer to prepare it for the aqueous sample.
Loading: The pre-treated sample (e.g., hydrolyzed urine) is passed through the cartridge, where the analytes are retained on the sorbent.
Washing: The cartridge is washed with a weak solvent to remove interfering substances.
Elution: The analytes of interest are eluted from the cartridge using a small volume of an organic solvent.
One validated method for a comprehensive panel of synthetic cannabinoid metabolites utilized 1-mL Isolute SLE+ cartridges, a form of supported liquid extraction which functions similarly to SPE. nih.gov Another study developed a protocol using a reversed-phase silica-based sorbent (phenyl) for the extraction of 61 different metabolites. nih.gov
Liquid-Liquid Extraction (LLE) Techniques
Liquid-liquid extraction is a classic sample preparation method based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.comorientjchem.org It is a fast, inexpensive, and efficient procedure. tiaft.org
Following enzymatic hydrolysis, the pH of the urine sample is adjusted, and an appropriate organic solvent is added. tiaft.orgnih.gov For the extraction of UR-144 metabolites, a solvent such as chlorobutane may be used. nih.gov The procedure involves adding the organic solvent to the aqueous sample, followed by vigorous mixing (e.g., vortexing for 20 minutes) to facilitate the transfer of the analyte into the organic phase. nih.gov The mixture is then centrifuged to separate the two layers. nih.gov The organic layer, containing the analyte, is carefully transferred to a new tube and evaporated to dryness, often under a stream of nitrogen. nih.gov The resulting residue is then reconstituted in a small volume of a solvent suitable for the chromatographic analysis. nih.gov
Method Validation and Performance Characteristics
To ensure the reliability and accuracy of analytical results, any quantitative method must be thoroughly validated. Validation assesses key performance characteristics, including linearity, sensitivity (limit of detection and quantification), precision, accuracy (bias), recovery, and matrix effects.
For the quantification of UR-144 N-(5-hydroxypentyl) metabolite, LC-MS/MS methods have been validated with excellent performance. nih.gov In one comprehensive study, a method for quantifying 53 synthetic cannabinoids and their metabolites in urine was developed. nih.gov The method demonstrated good linearity over the calibrated range, with coefficients of determination (r²) greater than 0.994 for all analytes. nih.gov The lower limit of quantification (LLOQ) was established at 1.0 ng/mL for the UR-144 N-(5-hydroxypentyl) metabolite. researchgate.net
The precision and accuracy of the method are determined by analyzing quality control samples at multiple concentrations over several days. nih.gov Inter-day imprecision is typically expressed as the coefficient of variation (%CV), while accuracy is expressed as the percentage of bias from the nominal concentration. nih.gov
Below are tables summarizing validation data from a published study on the analysis of synthetic cannabinoids and their metabolites in human urine. nih.gov
Table 1: Linearity and Sensitivity Data
| Analyte | Linear Range (µg/L) | r² |
|---|---|---|
| UR-144 N-(5-hydroxypentyl) metabolite | 0.1 - 50 | > 0.994 |
Data sourced from a comprehensive validation study. nih.gov
Table 2: Inter-day Precision and Accuracy Data
| Analyte | Concentration (µg/L) | Imprecision (%CV) | Accuracy (Bias %) |
|---|---|---|---|
| UR-144 N-(5-hydroxypentyl) metabolite | Low QC | 4.3 - 13.5 | 88.3 - 112.2 |
| Mid QC | 4.3 - 13.5 | 88.3 - 112.2 | |
| High QC | 4.3 - 13.5 | 88.3 - 112.2 |
Data represents the range of values across all analytes in the study. nih.gov
Table 3: Extraction Efficiency and Matrix Effect
| Analyte | Extraction Efficiency (%) | Matrix Effect (%) |
|---|---|---|
| UR-144 N-(5-hydroxypentyl) metabolite | 44 - 110 | -73 to 52 |
Data represents the range of values across all analytes in the study. nih.gov
Limits of Detection (LOD) and Limits of Quantification (LOQ) for UR-144 N-(5-hydroxypentyl) metabolite
The limit of detection (LOD) and limit of quantification (LOQ) are fundamental parameters in method validation, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For UR-144 N-(5-hydroxypentyl) metabolite, these limits can vary depending on the biological matrix and the specifics of the analytical method employed.
In a study analyzing human urine samples by LC-MS/MS, the LOD for UR-144 N-(5-hydroxypentyl) metabolite was reported to be in the range of 0.05 to 0.15 ng/mL, with a lower limit of quantification (LLOQ) set at 1.0 ng/mL. researchgate.net Another study focusing on the analysis of hair samples established an LOD between 0.1 to 2 pg/mg and an LOQ of 0.2 to 2 pg/mg for this metabolite. nih.govcreative-diagnostics.com These low detection and quantification limits highlight the high sensitivity of the developed LC-MS/MS methods for the determination of UR-144 N-(5-hydroxypentyl) metabolite in diverse biological specimens.
| Biological Matrix | LOD | LOQ | Reference |
|---|---|---|---|
| Urine | 0.05 - 0.15 ng/mL | 1.0 ng/mL | researchgate.net |
| Hair | 0.1 - 2 pg/mg | 0.2 - 2 pg/mg | nih.govcreative-diagnostics.com |
Linearity and Calibration Curve Development Using this compound
To accurately quantify the concentration of UR-144 N-(5-hydroxypentyl) metabolite in a sample, a calibration curve is constructed. This is achieved by analyzing a series of calibration standards containing known concentrations of the analyte. The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of this process. caymanchem.com The internal standard is added at a constant concentration to all calibrators and unknown samples. The response ratio of the analyte to the internal standard is then plotted against the concentration of the analyte to generate the calibration curve.
The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1. For the analysis of UR-144 N-(5-hydroxypentyl) metabolite, studies have demonstrated excellent linearity with R² values typically ranging from 0.9914 to 0.9988. researchgate.net The calibration curves are typically linear over a specific concentration range, which is determined during method validation.
| Parameter | Typical Value | Reference |
|---|---|---|
| Correlation Coefficient (R²) | 0.9914 - 0.9988 | researchgate.net |
Analytical Precision and Accuracy Assessment
Precision and accuracy are paramount in validating an analytical method. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the mean of a set of results to the true value. These are typically evaluated at different concentration levels (low, medium, and high) and are assessed on the same day (intra-assay precision) and on different days (inter-assay precision).
For the analysis of UR-144 N-(5-hydroxypentyl) metabolite, validation studies have shown high precision and accuracy. In one study, the intra- and inter-assay precision, expressed as the coefficient of variation (CV%), and the accuracy, expressed as bias (%), were both below 12%. nih.gov This level of precision and accuracy ensures the reliability of the quantitative results obtained from the analytical method.
| Parameter | Specification | Reference |
|---|---|---|
| Intra- and Inter-assay Precision (CV%) | < 12% | nih.gov |
| Accuracy (Bias %) | < 12% | nih.gov |
Evaluation of Matrix Effects in Complex Biological Samples
Biological matrices such as urine and hair are complex mixtures that can interfere with the analysis of the target analyte, a phenomenon known as the matrix effect. These effects can either suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects. caymanchem.com Since the internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for an accurate correction of the analyte's signal.
Studies have shown that with the use of appropriate internal standards and sample preparation techniques, such as solid-phase extraction, matrix effects can be minimized to within acceptable limits, typically within ±25%. researchgate.net In some validated methods, no significant variation was observed from different sources of matrices, indicating the robustness of the method in mitigating matrix effects. researchgate.netnih.gov
| Parameter | Acceptable Range | Reference |
|---|---|---|
| Matrix Effect | Within ±25% | researchgate.net |
Applications of Ur 144 N 5 Hydroxypentyl Metabolite D5 in Forensic and Toxicological Research
Analytical Strategies for Toxicological Screening of Synthetic Cannabinoid Metabolites
In forensic and toxicological screening, the detection of synthetic cannabinoid metabolites is paramount, as parent compounds are often extensively metabolized and present in very low concentrations in biological matrices like urine. The analytical strategies for screening these metabolites predominantly rely on highly sensitive and specific techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.comcerilliant.com
UR-144 N-(5-hydroxypentyl) metabolite-d5 is specifically designed for use as an internal standard in these methods. sigmaaldrich.comcaymanchem.com Its chemical structure is nearly identical to the target analyte, the UR-144 N-(5-hydroxypentyl) metabolite, but with a key difference in mass due to the incorporation of five deuterium (B1214612) atoms. This subtle yet significant modification allows it to be distinguished from the native metabolite by the mass spectrometer.
The inclusion of a deuterated internal standard is a cornerstone of best practice in analytical toxicology. It is added to biological samples at a known concentration at the beginning of the analytical process. By co-eluting with the target analyte during chromatography and being subjected to the same sample preparation and ionization conditions, it effectively compensates for variations in extraction efficiency, matrix effects, and instrument response. researchgate.netcrimsonpublishers.com This ensures that the final calculated concentration of the UR-144 N-(5-hydroxypentyl) metabolite is accurate and reliable, which is crucial for the correct interpretation of toxicological findings.
Quantification of UR-144 N-(5-hydroxypentyl) metabolite in Biological Specimens for Research Purposes
The precise quantification of synthetic cannabinoid metabolites in biological specimens is essential for a variety of research purposes, including pharmacokinetic studies, understanding dose-response relationships, and assessing the extent of exposure. This compound is an indispensable tool for achieving accurate and validated quantification of the UR-144 N-(5-hydroxypentyl) metabolite. sigmaaldrich.comcaymanchem.com
Validated LC-MS/MS methods utilizing this deuterated internal standard have been developed for the analysis of urine and other biological matrices. nih.govuniklinik-freiburg.de These methods typically involve enzymatic hydrolysis of glucuronide conjugates, followed by solid-phase or liquid-liquid extraction to isolate the metabolites. The use of this compound throughout this process corrects for any potential loss of the analyte, leading to highly accurate and precise results.
Research studies have demonstrated the successful application of these quantitative methods. For instance, in a study analyzing urine specimens from suspected synthetic cannabinoid users, the concentration of UR-144 N-(5-hydroxypentyl) metabolite was accurately determined using a method incorporating its deuterated analog. nih.gov The validation of such methods typically includes the determination of key parameters, as outlined in the table below.
Method Validation Parameters for the Quantification of UR-144 N-(5-hydroxypentyl) metabolite
| Parameter | Typical Range/Value | Significance |
|---|---|---|
| Linearity (R²) | >0.99 | Indicates a strong correlation between the instrument response and the concentration of the analyte over a defined range. |
| Limit of Detection (LOD) | Typically in the low ng/mL range | The lowest concentration of the analyte that can be reliably detected by the analytical method. |
| Limit of Quantification (LOQ) | Typically in the low to mid ng/mL range | The lowest concentration of the analyte that can be accurately and precisely quantified. |
| Precision (%RSD) | Generally <15% | Measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Accuracy (%Bias) | Typically within ±15% | Measures the closeness of the mean of a set of results to the true value. |
Investigation of In Vivo Metabolic Profiles in Non-Clinical Research Settings
Understanding the metabolic fate of synthetic cannabinoids is crucial for identifying the most appropriate biomarkers of exposure for forensic and clinical testing. Non-clinical research, such as in vitro studies using human liver microsomes or animal models, plays a significant role in elucidating these metabolic pathways. springermedizin.deresearchgate.netnih.gov
Studies on the metabolism of UR-144 have identified the N-(5-hydroxypentyl) metabolite as a major urinary metabolite. cerilliant.com This finding is critical as it establishes this metabolite as a reliable target for detecting UR-144 use. In such research, this compound can be used as a reference standard to confirm the identity of the metabolite detected in in vitro or in vivo samples. By comparing the chromatographic retention time and mass spectral data of the suspected metabolite with that of the deuterated standard, researchers can confidently identify the biotransformation product.
Furthermore, in metabolic stability assays using human liver microsomes, deuterated standards can be employed to investigate the rate of metabolism and the formation of different metabolites over time. researchgate.netnih.gov This information is valuable for predicting the in vivo clearance of the parent compound and the potential for drug-drug interactions.
Development of Reference Methods for Emerging Synthetic Cannabinoids
The synthesis and characterization of isotopically labeled internal standards, such as this compound, are integral to the development of these reference methods. These standards are crucial for ensuring the accuracy and inter-laboratory comparability of analytical results. Regulatory and scientific bodies often rely on methods that have been rigorously validated using such standards.
The use of deuterated internal standards is a key component of the "gold standard" analytical techniques, like LC-MS/MS, which are considered reference methods for the confirmation of presumptive positive screening results. researchgate.netcrimsonpublishers.com By providing a stable and reliable point of reference, this compound contributes to the establishment of high-quality, defensible analytical methods for the detection of UR-144 and other related synthetic cannabinoids.
Contribution to Understanding Metabolite Detection Windows in Research Models
Determining the window of detection for a drug's metabolites is a critical aspect of forensic toxicology, as it provides information on the timeframe within which exposure can be reliably detected. Research models, including controlled administration studies in animals or longitudinal monitoring of human subjects, are used to establish these detection windows.
The accuracy of the data generated in these studies is highly dependent on the reliability of the analytical method used to measure the metabolite concentrations over time. The use of this compound as an internal standard is crucial for ensuring the consistency and accuracy of these measurements. researchgate.netcrimsonpublishers.com By minimizing the impact of analytical variability, the deuterated standard allows for a more precise characterization of the metabolite's excretion profile.
This, in turn, leads to a more accurate determination of the detection window for the UR-144 N-(5-hydroxypentyl) metabolite. A well-defined detection window is essential for interpreting analytical results in forensic cases, helping to differentiate between recent and past drug use. The stability and reliability provided by the use of a deuterated internal standard are therefore fundamental to the scientific validity of such research.
Quality Assurance and Control Considerations for Ur 144 N 5 Hydroxypentyl Metabolite D5
Certification and Traceability of Deuterated Reference Materials
The certification of a deuterated reference material like UR-144 N-(5-hydroxypentyl) metabolite-d5 is fundamental to establishing its suitability for quantitative analysis. Certified Reference Materials (CRMs) provide metrological traceability, linking the value of a measurement to a national or international standard. nist.govlgcstandards.com
Deuterated internal standards are employed to enhance the precision and accuracy of analytical methods, particularly in complex biological matrices. aptochem.comclearsynth.com The certification process for these standards involves a comprehensive characterization of the material. Manufacturers provide a Certificate of Analysis (CoA) with each batch, which details critical information such as the compound's identity, concentration, and purity. caymanchem.com For CRMs, this certification is more rigorous, often involving analysis by two or more independent, validated methods. nist.gov
Traceability is ensured by calibrating instrumentation with primary standards, such as those from national metrology institutes like the National Institute of Standards and Technology (NIST). nist.gov The use of a well-characterized, certified deuterated internal standard allows laboratories to have high confidence in their measurement results, which is crucial for applications like forensic toxicology and clinical testing. sigmaaldrich.comcerilliant.com The CoA for a CRM will typically state its traceability to higher-order standards, confirming its place within an unbroken chain of comparisons.
Purity Assessment of this compound Standards
The purity of an analytical standard is a critical parameter that directly impacts the accuracy of quantitative measurements. For this compound, purity assessment is a twofold process that evaluates both chemical purity and isotopic enrichment.
Chemical Purity: This refers to the percentage of the material that is the specified compound, relative to any impurities or contaminants. Suppliers of reference materials, such as Cayman Chemical and Cerilliant (a brand of Sigma-Aldrich), specify the chemical purity of their standards. For instance, the purity of the non-deuterated analog is often listed as ≥98%. caymanchem.comcaymanchem.com This is typically determined using high-resolution analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Isotopic Purity (Deuterium Incorporation): This measures the extent of deuterium (B1214612) labeling within the molecule. It is crucial that the deuterated standard has a mass significantly different from the native analyte to prevent mass spectral overlap. aptochem.com For this compound, suppliers specify the level of deuterium incorporation, for example, "≥99% deuterated forms (d1-d5); ≤1% d0". caymanchem.com This ensures that the contribution from the unlabeled (d0) species is minimal and does not interfere with the quantification of the target analyte.
The table below summarizes typical purity specifications provided by commercial suppliers for this reference material.
Table 1: Purity Specifications for this compound
| Specification | Value | Source |
|---|---|---|
| Chemical Purity | ≥98% (of the non-deuterated analog) | caymanchem.com |
| Deuterium Incorporation | ≥99% deuterated forms (d1-d5) | caymanchem.com |
Note: Batch-specific analytical results are provided on each Certificate of Analysis. caymanchem.com
Stability and Storage Conditions for Analytical Standards
Maintaining the integrity of analytical standards is essential for generating reliable data over time. Stability testing is performed by manufacturers to establish appropriate storage conditions and determine the shelf life of the product. cal-laboratories.combroughton-group.com
For this compound, the standard is typically supplied as a solution in a solvent like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.comcaymanchem.com Manufacturers conduct both real-time and accelerated stability studies to evaluate the compound's degradation profile under various conditions. cal-laboratories.comrestek.com Based on these studies, specific recommendations for storage are provided.
The recommended storage conditions are crucial for preventing degradation. For this compound, the universally recommended storage temperature is -20°C. caymanchem.comsigmaaldrich.comcaymanchem.com Under these conditions, the product has a demonstrated stability of at least four years. caymanchem.comcaymanchem.com It is also advised to keep the container tightly sealed and in a well-ventilated place to prevent solvent evaporation and contamination. caymanchem.com
Table 2: Recommended Storage and Stability for this compound
| Parameter | Recommendation | Source(s) |
|---|---|---|
| Storage Temperature | -20°C | caymanchem.comsigmaaldrich.comcaymanchem.comcaymanchem.com |
| Stability | ≥ 4 years | caymanchem.comcaymanchem.com |
| Supplied Form | Solution in acetonitrile or methanol | sigmaaldrich.comcaymanchem.com |
Adherence to these storage protocols is critical, as improper handling can lead to degradation of the standard or changes in its concentration, which would compromise the validity of any analytical measurements. restek.com
Role in Interlaboratory Proficiency Testing Schemes for Research Laboratories
Interlaboratory proficiency testing (PT) is a cornerstone of quality assurance for analytical laboratories. americanlaboratory.com These programs evaluate the performance of multiple laboratories on the same homogenous sample, providing an external and objective measure of a lab's analytical competency. a2la.orglabmanager.com Participation is often a requirement for accreditation to standards such as ISO/IEC 17025. labmanager.comstratcann.com
In the analysis of synthetic cannabinoids, PT schemes are essential for promoting standardization and ensuring consistency across different forensic and research facilities. americanlaboratory.coma2la.org These schemes challenge labs to accurately identify and quantify controlled substances and their metabolites in various matrices.
Deuterated internal standards like this compound are indispensable tools for laboratories participating in these PT schemes. The fundamental principle of quantitative analysis in these tests often relies on isotope dilution mass spectrometry. oup.comnih.gov By adding a known amount of the deuterated standard to the PT sample, the laboratory can correct for analyte loss during sample extraction and for matrix effects that can suppress or enhance the instrument's signal. clearsynth.com This allows for highly accurate quantification of the target analyte, UR-144 N-(5-hydroxypentyl) metabolite.
Successful performance in a PT scheme demonstrates a laboratory's ability to produce reliable and accurate results, thereby building confidence in their data. a2la.orgcannabisindustryjournal.com The proper use of certified deuterated internal standards is integral to achieving this success and proving proficiency in the complex analysis of synthetic cannabinoids. oup.com
Future Directions in Research Involving Ur 144 N 5 Hydroxypentyl Metabolite D5
Exploration of Novel Analytical Technologies for Enhanced Detection
The detection of synthetic cannabinoid metabolites in biological matrices is often complicated by their low concentrations and the presence of interfering substances. Future research will undoubtedly focus on the development of more sensitive and specific analytical technologies. In this pursuit, UR-144 N-(5-hydroxypentyl) metabolite-d5 will serve as an indispensable tool for method validation and quality control.
Currently, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard methods for the detection and quantification of synthetic cannabinoid metabolites. sigmaaldrich.comnih.govcerilliant.com this compound is commercially available as a certified reference material specifically for use as an internal standard in these techniques. sigmaaldrich.com Its deuterated nature ensures that it behaves almost identically to the target analyte during extraction and analysis, but is distinguishable by its mass, thereby allowing for accurate quantification.
Future advancements may include the exploration of high-resolution mass spectrometry (HRMS) for non-targeted screening of a wider range of metabolites. The use of this compound in these advanced techniques will be crucial for establishing retention times and fragmentation patterns, aiding in the confident identification of the native metabolite in complex samples. Furthermore, the development of novel sample preparation techniques, such as microextraction methods, will benefit from the use of this internal standard to assess extraction efficiency and matrix effects.
Table 1: Current and Future Analytical Applications of this compound
| Analytical Technology | Current Role of this compound | Future Research Focus |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal standard for quantification. sigmaaldrich.comnih.gov | Optimization of derivatization and injection techniques for improved sensitivity. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal standard for quantification. sigmaaldrich.comnih.gov | Development of ultra-fast and high-throughput methods. |
| High-Resolution Mass Spectrometry (HRMS) | Reference standard for accurate mass measurement. | Application in non-targeted screening and retrospective data analysis for the identification of novel metabolites. |
| Novel Sample Preparation Techniques | Evaluation of extraction recovery and matrix effects. | Miniaturization and automation of sample cleanup procedures. |
Comparative Metabolic Profiling Studies with New Synthetic Cannabinoid Analogs
The constant emergence of new synthetic cannabinoid analogs necessitates ongoing metabolic studies to identify suitable biomarkers for intoxication. UR-144 and its metabolites often serve as a point of comparison in these investigations. For instance, in vitro metabolic profiling of new compounds frequently uses well-characterized substances like UR-144 as a positive control to ensure the validity of the experimental system. nih.gov The detection of expected metabolites, such as the UR-144 N-(5-hydroxypentyl) metabolite, confirms that the metabolic system (e.g., human liver microsomes) is active. nih.gov
Future research will involve comparative metabolic profiling of newly identified synthetic cannabinoids against the established metabolic pathways of UR-144. The use of this compound as an internal standard will be critical in these studies to accurately quantify the formation of the corresponding metabolite from UR-144, providing a baseline for comparison. This will enable researchers to understand how structural modifications in new analogs affect their metabolic fate.
Studies have shown that even minor changes to the chemical structure of a synthetic cannabinoid can lead to different metabolic profiles, which can impact the choice of analytical targets for forensic testing. nih.gov For example, the primary urinary metabolite of UR-144 is the N-(5-hydroxypentyl) metabolite. sigmaaldrich.comcerilliant.com By comparing the metabolic profiles of new analogs to that of UR-144, researchers can predict and identify the most likely and abundant metabolites to be found in urine samples.
Table 2: Key Metabolites of UR-144 for Comparative Studies
| Parent Compound | Key Metabolite | Significance in Comparative Profiling |
| UR-144 | UR-144 N-(5-hydroxypentyl) metabolite caymanchem.comsigmaaldrich.com | Primary urinary biomarker, used as a reference for hydroxylation pathways. |
| UR-144 | UR-144 N-pentanoic acid metabolite cerilliant.com | Another major metabolite, indicating further oxidation. |
| UR-144 | UR-144 N-(4-hydroxypentyl) metabolite glpbio.com | A less abundant but important metabolite for understanding regioselectivity of hydroxylation. |
Development of Comprehensive Databases for Metabolite Identification in Research
The accurate identification of synthetic cannabinoid metabolites relies heavily on comprehensive and reliable databases containing analytical data such as mass spectra and retention times. The inclusion of data for deuterated internal standards like this compound is crucial for the robustness of these databases.
Future research will focus on expanding these spectral libraries to include a wider array of metabolites and their deuterated analogs. The certified reference material of this compound provides the pure standard necessary to generate high-quality mass spectral data for inclusion in these databases. sigmaaldrich.comcaymanchem.com This allows laboratories to confidently identify the internal standard in their analytical runs and ensures the accuracy of the quantification of the target metabolite.
Moreover, as new analytical techniques are developed, these databases will need to be updated with new information. For example, with the increasing use of HRMS, accurate mass and isotopic pattern data for compounds like this compound will become even more critical for the unambiguous identification of analytes in complex matrices.
Standardization of Analytical Procedures Across Research Institutions
A significant challenge in the field of forensic toxicology is the variability of analytical methods and reporting practices between different laboratories. The use of certified reference materials, such as this compound, is a cornerstone of achieving standardization and ensuring inter-laboratory comparability of results. sigmaaldrich.comcerilliant.com
Future efforts in this area will likely involve the development of standardized operating procedures (SOPs) for the analysis of synthetic cannabinoids, with specific recommendations for the use of internal standards. The availability of a well-characterized and certified deuterated standard like this compound facilitates the adoption of such standardized methods.
Furthermore, this internal standard is crucial for proficiency testing schemes, where laboratories are sent blind samples to assess their analytical performance. By providing a common reference point, this compound helps to ensure that all participating laboratories can achieve accurate and comparable results, ultimately leading to greater confidence in forensic and clinical toxicology findings. The availability of this compound as a certified reference material from multiple suppliers supports its widespread use in standardization efforts. sigmaaldrich.comsigmaaldrich.com
Q & A
Q. What are the limitations of oral fluid (OF) as a matrix for detecting UR-144 metabolites?
- Methodological Answer : While OF offers non-invasive sampling, metabolite concentrations (e.g., UR-144 N-(5-OH)) are often below 0.1 ng/mL, necessitating UHPLC-HRMS for detection. Hydrophilic metabolites require derivatization (e.g., MSTFA) for GC-MS compatibility, increasing workflow complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
